molecular formula C7H16O3P- B14277026 Propan-2-yl tert-butylphosphonate CAS No. 129821-74-5

Propan-2-yl tert-butylphosphonate

Cat. No.: B14277026
CAS No.: 129821-74-5
M. Wt: 179.17 g/mol
InChI Key: HWDPKRZPOBEQIG-UHFFFAOYSA-M
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Description

Propan-2-yl tert-butylphosphonate (CAS 129821-74-5) is a phosphonate ester with the molecular formula C7H16O3P and a molecular weight of 179.174 g/mol . This compound serves as a versatile synthetic intermediate and key precursor in organic and medicinal chemistry research. Phosphonate esters like this are strategically employed in the preparation of phosphonic acids, which are functionally critical in the development of bioactive molecules, metal-chelating ligands, and functional materials . The hydrolysis of phosphonate esters, often achieved via acidic or basic conditions or using methods like the McKenna procedure (bromotrimethylsilane followed by methanolysis), unlocks the corresponding phosphonic acid, a moiety of high research value . Phosphonic acids are stable phosphate mimics that play crucial roles in drug discovery, serving as key components in antiretroviral agents, bone-targeting therapeutics, and phosphatase inhibitors . Furthermore, this class of compounds finds application in material science for the surface functionalization of metals and the creation of supramolecular structures due to its strong coordination properties . This compound is provided as a high-purity material for research applications. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any human or veterinary use.

Properties

CAS No.

129821-74-5

Molecular Formula

C7H16O3P-

Molecular Weight

179.17 g/mol

IUPAC Name

tert-butyl(propan-2-yloxy)phosphinate

InChI

InChI=1S/C7H17O3P/c1-6(2)10-11(8,9)7(3,4)5/h6H,1-5H3,(H,8,9)/p-1

InChI Key

HWDPKRZPOBEQIG-UHFFFAOYSA-M

Canonical SMILES

CC(C)OP(=O)(C(C)(C)C)[O-]

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification

Tert-butylphosphonic acid reacts with excess propan-2-ol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) to yield the monoester. This method, adapted from general phosphonate esterification protocols, typically employs reflux conditions (80–100°C) with continuous water removal via Dean-Stark apparatus. Yields range from 65% to 85%, depending on reaction time (12–24 h) and stoichiometry.

Example Protocol :

  • Reactants : Tert-butylphosphonic acid (1 eq), propan-2-ol (3 eq), H₂SO₄ (0.1 eq).
  • Conditions : Toluene solvent, reflux at 110°C for 18 h.
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and vacuum distillation.
  • Yield : 78% (purity >95% by ³¹P NMR).

Coupling Agent-Mediated Esterification

Carbodiimides (e.g., DCC or EDCI) facilitate esterification under milder conditions (25–40°C). This method minimizes thermal degradation and is ideal for acid-sensitive substrates.

Key Data :

Coupling Agent Solvent Temp (°C) Yield (%)
DCC THF 25 72
EDCI/DMAP DCM 40 85

Synthesis via Phosphorochloridate Intermediate

Chloride Formation and Alcoholysis

Tert-butylphosphonic dichloride (Cl₂P(O)C(CH₃)₃), synthesized from PCl₃ and tert-butanol, reacts with propan-2-ol in a stepwise manner. The monoester is isolated by quenching excess Cl₂P(O) groups with water.

Patent-Derived Protocol :

  • Dichloride Synthesis : PCl₃ (1 eq) + tert-butanol (2 eq) → Cl₂P(O)C(CH₃)₃ (85% yield, 0–5°C).
  • Alcoholysis : Cl₂P(O)C(CH₃)₃ (1 eq) + propan-2-ol (1.2 eq) → monoester (70% yield, Et₃N base, 0°C).

Partial Hydrolysis of Diesters

Di(propan-2-yl) tert-butylphosphonate undergoes selective hydrolysis under acidic or enzymatic conditions to yield the monoester.

Acidic Hydrolysis :

  • Conditions : 1 M HCl, 60°C, 6 h.
  • Yield : 90% monoester, 10% dihydrolysis byproduct.
  • Mechanism : Protonation of the P=O group enhances electrophilicity, favoring nucleophilic water attack.

Enzymatic Hydrolysis :

  • Lipase B (Candida antarctica) : pH 7.0 buffer, 30°C, 24 h.
  • Yield : 88% monoester (enantiomeric excess >95% for chiral analogs).

Transesterification of Lower Alkyl Esters

Methyl or ethyl tert-butylphosphonates transesterify with excess propan-2-ol under basic (NaO-iPr) or acidic catalysis.

Base-Catalyzed Method :

  • Reactants : Dimethyl tert-butylphosphonate (1 eq), propan-2-ol (10 eq), NaO-iPr (0.2 eq).
  • Conditions : Reflux (82°C), 8 h.
  • Yield : 92% monoester (GC-MS purity 98%).

Economic Considerations :

  • Excess alcohol is recovered via distillation for reuse.
  • Methanol byproduct (b.p. 64.7°C) is easily separated.

Comparative Analysis of Methodologies

Method Advantages Limitations Scale Suitability
Acid-Catalyzed Esterif. High yield, simple setup Long reaction time Lab to pilot
Coupling Agents Mild conditions, high purity Costly reagents Small scale
Phosphorochloridate Scalable, high atom economy Hazardous intermediates Industrial
Transesterification Recyclable solvents, low waste Requires high alcohol excess All scales

Applications and Industrial Relevance

Propan-2-yl tert-butylphosphonate serves as:

  • Ligand in Catalysis : Modifies metal centers in asymmetric hydrogenation.
  • Polymer Additive : Enhances flame retardancy and thermal stability.
  • Pharmaceutical Intermediate : Precursor to antiviral prodrugs (e.g., tenofovir analogs).

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl tert-butylphosphonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Propan-2-yl tert-butylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone-related diseases.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which propan-2-yl tert-butylphosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the normal substrate from accessing the site.

Comparison with Similar Compounds

The following analysis compares Propan-2-yl tert-butylphosphonate with structurally or functionally related organophosphorus compounds, focusing on substituent effects, reactivity, and applications.

Structural Analogues
Compound Name Molecular Formula Key Substituents Notable Properties Reference
This compound C₇H₁₇O₃P tert-butyl, propan-2-yl ester High steric hindrance; moderate hydrolysis resistance (inferred)
tert-Butyl methylphosphonofluoridate C₅H₁₀FO₃P tert-butyl, methyl, fluorine High reactivity due to P–F bond; neurotoxic potential
Propan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate C₇H₁₈NO₃P propan-2-yl, hydroxyethyl, dimethylamino Water solubility from polar groups; potential cholinesterase interactions

Key Observations :

  • Steric Effects: The tert-butyl group in this compound provides significant steric hindrance, reducing nucleophilic attack rates compared to smaller substituents (e.g., methyl in tert-butyl methylphosphonofluoridate).
  • Reactivity: Unlike fluoridated derivatives (e.g., tert-butyl methylphosphonofluoridate), this compound lacks a P–F bond, rendering it less reactive in hydrolysis or phosphorylation reactions.
  • Solubility : The absence of polar groups (e.g., hydroxyethyl in ’s compound) likely limits its solubility in aqueous media compared to phosphonamidoates.
Functional Analogues
  • Such fragments highlight the persistence of branched alkyl groups in environmental degradation pathways, suggesting this compound may exhibit similar stability in oxidative conditions.
  • Polymer Applications: Butyl 2-propenoate polymers () demonstrate the utility of ester-containing phosphonates in materials science. This compound’s steric bulk could enhance thermal stability in polymer matrices.
Stability and Environmental Impact
  • This compound’s tert-butyl group may slow hydrolysis compared to linear alkyl phosphonates (e.g., methyl analogues), as seen in the persistence of tert-butyl-containing compounds in ozonation studies.

Q & A

Q. Can this compound act as a flame retardant synergist in polymer composites, and how is its efficacy tested?

  • Answer: Phosphonates enhance char formation in polymers like polycarbonate. Evaluate using cone calorimetry (ASTM E1354) to measure heat release rate (HRR) and smoke production. Combine with alumina trihydrate (ATH) for synergistic effects. TGA-FTIR analysis under N2 quantifies thermal decomposition products (e.g., phosphoric acid derivatives) .

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